Ethyl 2-methyl-3-(p-tolylthio)propanoate
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Overview
Description
Ethyl 2-methyl-3-(p-tolylthio)propanoate is an organic compound with the molecular formula C13H18O2S and a molecular weight of 238.35 g/mol . It is an ester derivative, specifically a propanoate ester, which features a sulfur atom bonded to a p-tolyl group. This compound is used primarily in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-3-(p-tolylthio)propanoate typically involves the esterification of 2-methyl-3-(p-tolylthio)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and purity. Quality control measures such as NMR, HPLC, and LC-MS are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-(p-tolylthio)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-methyl-3-(p-tolylthio)propanoate is utilized in several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-3-(p-tolylthio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The sulfur atom in the p-tolylthio group can also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylpropanoate: Similar ester structure but lacks the p-tolylthio group.
Ethyl 3-(p-tolylthio)propanoate: Similar structure but with a different substitution pattern on the propanoate chain.
Methyl 2-methyl-3-(p-tolylthio)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of the p-tolylthio group, which imparts distinct chemical and biological properties. This group can participate in specific interactions and reactions that are not possible with simpler esters, making it a valuable compound in research and development .
Properties
Molecular Formula |
C13H18O2S |
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Molecular Weight |
238.35 g/mol |
IUPAC Name |
ethyl 2-methyl-3-(4-methylphenyl)sulfanylpropanoate |
InChI |
InChI=1S/C13H18O2S/c1-4-15-13(14)11(3)9-16-12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3 |
InChI Key |
YHRIUYLDFFNULX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CSC1=CC=C(C=C1)C |
Origin of Product |
United States |
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